

FFN206 Dihydrochloride: A Technical Guide for Parkinson's Disease Research

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Compound of Interest

Compound Name: *FFN 206 dihydrochloride*

Cat. No.: *B560311*

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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key protein in the pathophysiology of PD is the vesicular monoamine transporter 2 (VMAT2), which is responsible for sequestering cytosolic dopamine into synaptic vesicles.^[1] This process is crucial for protecting neurons from the cytotoxic effects of dopamine and for regulating dopaminergic neurotransmission.^[1] Dysregulation of VMAT2 function is implicated in the pathogenesis of PD, making it a critical target for therapeutic intervention and diagnostic imaging.^{[2][3]} FFN206 dihydrochloride has emerged as a valuable tool in this area of research. It is a fluorescent substrate for VMAT2, enabling the quantitative and high-throughput examination of the transporter's activity.^{[2][4]} This guide provides an in-depth overview of FFN206, its applications in PD research, detailed experimental protocols, and key quantitative data.

Mechanism of Action and Significance in Parkinson's Disease Research

FFN206 is a fluorescent analog that acts as a substrate for VMAT2.^{[2][5]} Its mechanism relies on being actively transported by VMAT2 into acidic intracellular organelles, such as synaptic vesicles, driven by a proton gradient maintained by V-ATPase.^{[1][2]} This accumulation within

vesicles leads to a detectable fluorescent signal.[2] The intensity of this fluorescence is directly proportional to VMAT2 activity.[2][4]

The relevance of FFN206 to Parkinson's disease research lies in its ability to probe VMAT2 function. Since reduced VMAT2 function is associated with increased cytosolic dopamine, oxidative stress, and neuronal vulnerability—hallmarks of PD—FFN206 provides a means to screen for compounds that may modulate VMAT2 activity.[1][6] Upregulation of VMAT2 expression and function has shown neuroprotective effects, representing a promising therapeutic strategy.[2] FFN206-based assays allow for the high-throughput screening of potential VMAT2 inhibitors or enhancers.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing FFN206 to characterize VMAT2 activity and inhibition.

Table 1: Binding Affinity and Kinetic Parameters of FFN206

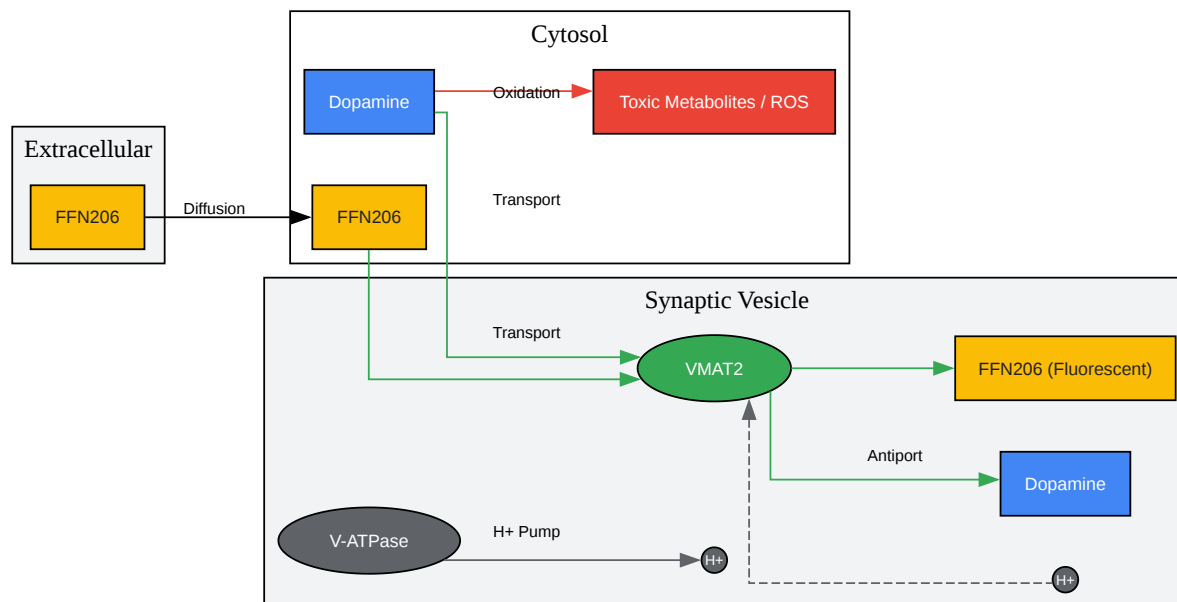
Parameter	Value	Cell System	Reference
Apparent Km	1.16 ± 0.10 µM	VMAT2-transfected HEK cells	[2]
IC50 (inhibition of [3H] serotonin uptake)	1.15 µM	Membrane preparations from VMAT2-HEK cells	[2]

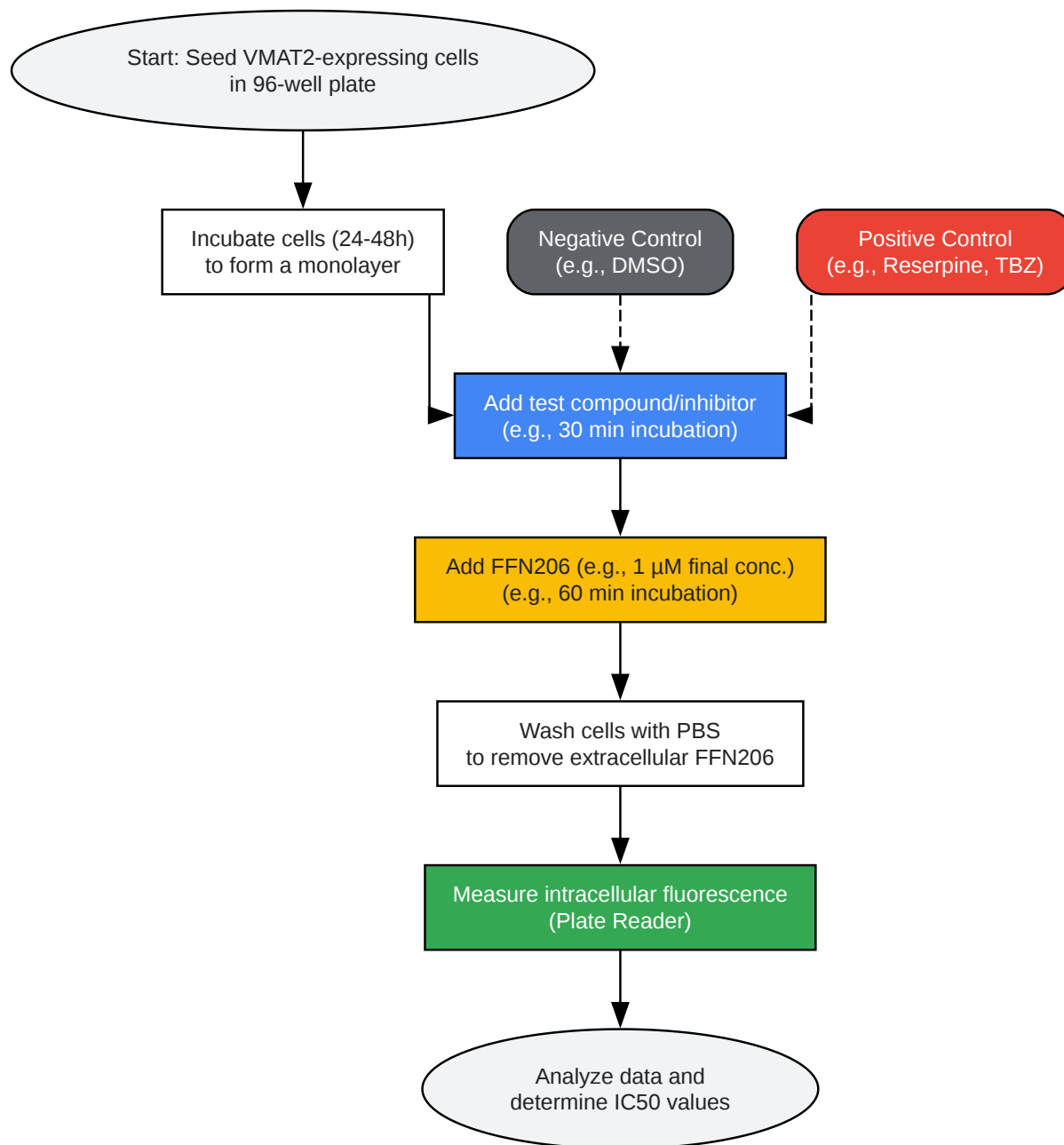
Table 2: IC50 Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay

Inhibitor	IC50 Value	Cell System	Reference
Reserpine	0.019 ± 0.001 µM	VMAT2-HEK cells	[2]
73.09 nM	HEK+VMAT2 cells	[1]	
Tetrabenazine (TBZ)	0.32 ± 0.01 µM	VMAT2-HEK cells	[2]
30.41 nM	HEK+VMAT2 cells	[1]	
Dihydrotetrabenazine (DTBZ)	0.017 ± 0.001 µM	VMAT2-HEK cells	[2]
Haloperidol	0.071 ± 0.003 µM	VMAT2-HEK cells	[2]
Lobeline	1.01 ± 0.07 µM	VMAT2-HEK cells	[2]
Fluoxetine	1.07 ± 0.05 µM	VMAT2-HEK cells	[2]
Ketanserin	0.105 ± 0.005 µM	VMAT2-HEK cells	[2]
S(+)-Methamphetamine	4.53 ± 1.42 µM	VMAT2-HEK cells	[2]
Methylphenidate	94.33 µM	HEK+VMAT2 cells	[1]
Paraquat	12.41 µM	HEK+VMAT2 cells	[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental procedures involving FFN206.





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